

# Application Notes: Synthesis of 2-Phenoxypropanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Phenoxypropanol	
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### Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of symmetrical and asymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary or, in some cases, a secondary alkyl halide. This document provides a detailed experimental protocol for the synthesis of **2-phenoxypropanol**. In this specific application, sodium phenoxide is generated in situ from phenol and sodium hydroxide, which then acts as a nucleophile, attacking the secondary electrophilic carbon of 2-chloropropanol. Given that a secondary alkyl halide is used, careful control of reaction conditions is important to favor substitution over the competing elimination reaction.

**2-Phenoxypropanol**, also known as propylene glycol phenyl ether, is a versatile compound used as a solvent in coatings, a coalescing agent, and as an intermediate in the synthesis of pharmaceuticals and fragrances.[1]

### **Quantitative Data Summary**

The physical and chemical properties of the key reactants and the final product are summarized below for easy reference.

Table 1: Properties of Reactants



Compound	Molecular Formula	Molar Mass ( g/mol )	Density (g/mL)	Boiling Point (°C)	Hazards
Phenol	C <sub>6</sub> H <sub>6</sub> O	94.11	1.07	181.7	Toxic, Corrosive
Sodium Hydroxide	NaOH	40.00	2.13	1390	Corrosive
2- Chloropropan ol	C <sub>3</sub> H <sub>7</sub> ClO	94.54	1.11	127	Flammable, Irritant

Table 2: Properties of Product

Compound	Molecular Formula	Molar Mass ( g/mol )	Density (g/mL at 20°C)	Boiling Point (°C)	Refractive Index (n20/D)
2- Phenoxyprop anol	C9H12O2	152.19[2]	1.064[1]	243[1]	1.523[1]

### **Experimental Protocol**

This protocol details the synthesis of **2-phenoxypropanol** from phenol and 2-chloropropanol on a 0.1 molar scale.

Materials and Equipment:

- 500 mL three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- · Magnetic stirrer and stir bar



- Heating mantle
- Thermometer
- Separatory funnel (500 mL)
- Rotary evaporator
- Vacuum distillation apparatus
- Phenol (9.41 g, 0.1 mol)
- Sodium hydroxide (4.40 g, 0.11 mol)
- 2-Chloropropanol (9.45 g, 0.1 mol)
- Ethanol (200 mL)
- Diethyl ether (200 mL)
- 5% w/v Sodium hydroxide solution (50 mL)
- Saturated sodium chloride solution (Brine, 50 mL)
- Anhydrous magnesium sulfate
- Deionized water

#### Procedure:

#### Part 1: Preparation of Sodium Phenoxide

- Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer.
- To the flask, add phenol (9.41 g, 0.1 mol) and 150 mL of ethanol. Stir the mixture until the phenol has completely dissolved.



- In a separate beaker, carefully dissolve sodium hydroxide (4.40 g, 0.11 mol) in 50 mL of ethanol. Caution: This process is exothermic. Allow the solution to cool to near room temperature.
- Slowly add the ethanolic sodium hydroxide solution to the phenol solution in the flask while stirring.
- Heat the mixture to a gentle reflux (approximately 78°C) for 30 minutes to ensure complete formation of the sodium phenoxide.

Part 2: Williamson Ether Synthesis 6. After the 30-minute reflux, allow the reaction mixture to cool slightly (to about 60°C). 7. Add 2-chloropropanol (9.45 g, 0.1 mol) dropwise to the sodium phenoxide solution using a dropping funnel over a period of 20-30 minutes. 8. Once the addition is complete, heat the reaction mixture to reflux again and maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

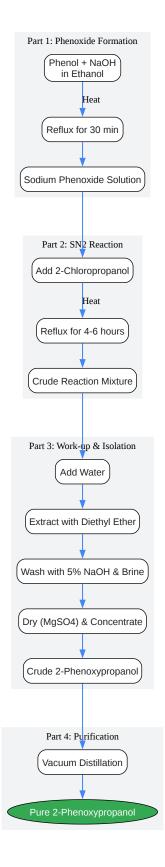
Part 3: Work-up and Isolation 9. After the reflux period, cool the reaction mixture to room temperature. 10. Transfer the mixture to a 1 L beaker and add 200 mL of deionized water. 11. Most of the ethanol and water is then removed using a rotary evaporator. 12. Transfer the remaining aqueous residue to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 70 mL). 13. Combine the organic layers in the separatory funnel. 14. Wash the combined organic phase with 5% aqueous sodium hydroxide solution (1 x 50 mL) to remove any unreacted phenol. 15. Wash the organic phase with saturated sodium chloride solution (1 x 50 mL). 16. Dry the organic layer over anhydrous magnesium sulfate. 17. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining crude oil is **2-phenoxypropanol**.

Part 4: Purification 18. The crude **2-phenoxypropanol** has a high boiling point (243°C), making it suitable for purification by vacuum distillation.[3] 19. Assemble a vacuum distillation apparatus. 20. Transfer the crude product to the distillation flask. 21. Heat the flask gently under reduced pressure. Collect the fraction boiling at the appropriate temperature for **2-phenoxypropanol** at the given pressure (e.g., approx. 120-125°C at 10 mmHg). 22. The purified product should be a clear, colorless liquid.[4] Calculate the final yield.

### **Visualized Experimental Workflow**



The following diagram illustrates the key stages of the synthesis and purification process.



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Figure 1. Workflow for the synthesis of **2-phenoxypropanol**.

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